molecular formula C21H38N2OS B610853 SIS17 CAS No. 2374313-54-7

SIS17

Cat. No.: B610853
CAS No.: 2374313-54-7
M. Wt: 366.6 g/mol
InChI Key: HSHXDCVZWHOWCS-UHFFFAOYSA-N
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Description

SIS17 (N′-Hexadecylthiophene-2-carbohydrazide) is a potent and selective histone deacetylase 11 (HDAC11) inhibitor with an IC50 of 0.27–0.83 µM, depending on the assay substrate . It was developed via an activity-guided rational design approach to address the lack of isoform-selective tools for studying HDAC11, a class IV HDAC implicated in immune regulation, fatty acid metabolism, and cancer progression . This compound specifically inhibits HDAC11-mediated defatty-acylation of substrates like serine hydroxymethyltransferase 2 (SHMT2) without affecting other HDAC isoforms (e.g., HDAC1–10) or sirtuins . Its cell permeability and metabolic stability enable robust cellular activity, making it the first HDAC11-selective inhibitor validated in functional assays .

Properties

IUPAC Name

N'-hexadecylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHXDCVZWHOWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238689
Record name 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder
Record name HYDROXYPROPYL METHYL CELLULOSE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol
Record name HYDROXYPROPYL METHYL CELLULOSE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

2374313-54-7
Record name 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Activity-Guided Rational Design

SIS17 was developed through an activity-guided approach starting from the UF010 scaffold, a non-selective HDAC inhibitor. Initial modifications focused on substituting the benzene ring’s bromo group with bulkier substituents to enhance HDAC11 selectivity. The introduction of a tert-butyl group (yielding SIS2) and dimethylamino group (yielding SIS7) improved inhibitory activity, with SIS7 showing an HDAC11 IC<sub>50</sub> of 35 μM. Further optimization replaced the benzene ring with a thiophene heterocycle, reducing steric hindrance and improving zinc-binding interactions. This modification produced this compound, which exhibited a 42-fold increase in potency (IC<sub>50</sub> = 0.83 μM).

Key Structural Features:

  • Zinc-binding group : A carbohydrazide moiety critical for coordinating the active-site zinc ion.

  • Hydrophobic tail : A hexadecyl chain enhancing membrane permeability and substrate mimicry of fatty acylated proteins.

  • Thiophene core : Optimizes electron density and steric compatibility with HDAC11’s catalytic pocket.

Synthesis and Purification

Stepwise Synthesis Protocol

The synthesis of this compound involves three stages (Figure 1):

  • Thiophene Core Formation :

    • Condensation of 2-thiophenecarboxaldehyde with hydroxylamine hydrochloride under acidic conditions yields the thiophene hydroxamic acid precursor.

    • Reaction conditions: Ethanol solvent, reflux at 80°C for 12 hours.

  • Carbohydrazide Linkage :

    • Coupling the hydroxamic acid with hexadecyl bromide via nucleophilic acyl substitution.

    • Catalyzed by N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM).

  • Final Assembly :

    • Introduction of the tert-butyl carbamate-protected amine side chain via Suzuki-Miyaura cross-coupling.

    • Deprotection using trifluoroacetic acid (TFA) yields the final compound.

Table 1: Synthetic Parameters and Yields

StepReagentsTemperature (°C)Time (h)Yield (%)
1NH<sub>2</sub>OH·HCl, H<sub>2</sub>SO<sub>4</sub>801278
2C<sub>16</sub>H<sub>33</sub>Br, DIPEA252465
3Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>904852

Purification and Characterization

  • Chromatography : Purified via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA).

  • Analytical Data :

    • Purity : ≥95% (HPLC, λ = 254 nm).

    • Mass Spec : [M+H]<sup>+</sup> = 367.26 (calculated: 366.61).

    • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (s, 1H, thiophene), 3.10 (t, 2H, -NHCO-), 1.25 (m, 28H, alkyl chain).

Structure-Activity Relationship (SAR) Optimization

Role of the Hydrophobic Tail

Systematic variation of the alkyl chain length revealed strict dependence on HDAC11 inhibition:

Table 2: Alkyl Chain Length vs. HDAC11 IC<sub>50</sub>

CompoundChain Length (Carbons)IC<sub>50</sub> (μM)
SIS491212.4
This compound160.83
SIS52185.6

The C16 chain in this compound optimally fills HDAC11’s hydrophobic channel, mimicking myristoylated substrates.

Heterocycle Substitution

Replacing thiophene with pyrrole (SIS39) abolished activity (IC<sub>50</sub> > 100 μM), highlighting the necessity of sulfur’s electron-donating properties. Computational docking confirmed thiophene’s superior interaction with Phe190 and Tyr303 residues in HDAC11.

Cellular Activity and Selectivity

Inhibition of SHMT2 Demyristoylation

In MCF7 cells treated with 50 μM Alk14 (a palmitoylation probe), this compound (12.5–50 μM) increased SHMT2 fatty acylation by 3.2–4.7-fold compared to controls. LC-MS confirmed intracellular this compound concentrations of 8.2 μM after 6-hour treatment.

Selectivity Profiling

This compound showed no activity against other HDACs or sirtuins at 50 μM:

Table 3: Selectivity Data (IC<sub>50</sub>, μM)

EnzymeHDAC1HDAC6SIRT2HDAC11
This compound>100>100>1000.83

Western blot analysis confirmed no increase in histone H3 or α-tubulin acetylation, unlike pan-HDAC inhibitors like SAHA.

Comparative Analysis with Other HDAC11 Inhibitors

FT895 vs. This compound

While FT895 (IC<sub>50</sub> = 0.54 μM) is marginally more potent in vitro, this compound exhibits superior cellular permeability (C<sub>max</sub> = 8.2 μM vs. 2.1 μM for FT895). this compound’s logP of 5.2 vs. FT895’s 3.7 explains enhanced membrane penetration .

Chemical Reactions Analysis

Types of Reactions

SIS17 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents to the this compound molecule, affecting its properties and interactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development.

Scientific Research Applications

SIS17 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of HDAC11 in epigenetic regulation and gene expression.

    Biology: Helps in understanding the biological functions of HDAC11 and its role in cellular processes.

    Medicine: Potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new drugs and therapeutic agents targeting HDAC11.

Mechanism of Action

SIS17 exerts its effects by selectively inhibiting HDAC11. This inhibition prevents the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include HDAC11 and its substrates, such as serine hydroxymethyl transferase 2. By modulating these targets, this compound can influence various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar HDAC11 Inhibitors

FT895

FT895 (N-hydroxy-2-arylisoindoline-4-carboxamide) is a structurally distinct HDAC11 inhibitor with higher in vitro potency (IC50 < 3 nM) but lower selectivity compared to SIS17 . Key differences include:

Parameter This compound FT895
In Vitro IC50 0.27 µM (myristoyl-SHMT2 peptide) <3 nM (myristoyl-H3K9 peptide)
Selectivity No inhibition of HDAC1–10 or sirtuins Inhibits HDAC4 (IC50 = 25 µM)
Cellular Activity Increases SHMT2 fatty acylation at 12.5 µM Requires higher concentrations for cellular effects
Off-Target Effects No ROS induction Induces ROS via mitochondrial dysfunction

Functional Implications : While FT895 exhibits superior in vitro potency, its off-target HDAC4 inhibition and ROS-mediated cytotoxicity limit its utility for studying HDAC11-specific biology . This compound’s selectivity and lack of ROS induction make it preferable for cellular assays .

SIS7

SIS7, a structural analog of this compound, shows reduced cellular efficacy due to poor permeability and metabolic stability:

Parameter This compound SIS7
In Vitro IC50 270 nM (myristoyl-SHMT2) 1.0 µM (myristoyl-SHMT2)
Cell Permeability Detectable in lysates; effective at 12.5 µM Undetectable in lysates
Cellular Efficacy Significant SHMT2 acylation Minimal effect even at 50 µM

Key Insight : this compound’s hexadecyl chain enhances membrane partitioning, addressing SIS7’s limitations in cellular models .

TD034

TD034, a trapoxin A analog, inhibits HDAC11 but requires higher concentrations for cellular activity:

Parameter This compound TD034
In Vitro IC50 0.83 µM Not reported (enzymatic assay)
Cellular Efficacy Effective at 20 µM Requires 20 µM for SHMT2 acylation
Mechanism Binds HDAC11 catalytic site Alkyl chain may hinder membrane uptake

Implication : TD034’s structural bulk compromises cellular uptake, whereas this compound’s optimized design ensures efficient intracellular delivery .

Comparison with Pan-HDAC Inhibitors

Pan-HDAC inhibitors like SAHA (vorinostat) and trichostatin A (TSA) exhibit broader activity but lack HDAC11 specificity:

Parameter This compound SAHA/TSA
Selectivity HDAC11-specific Inhibits HDAC1–10
Cellular Effects No histone H3 or α-tubulin acetylation Increases H3 and α-tubulin acetylation
Therapeutic Utility Tool compound for HDAC11 studies Clinically approved but with systemic toxicity

Significance : this compound’s selectivity avoids confounding effects from other HDACs, enabling precise dissection of HDAC11 biology .

Key Research Findings

Combination Therapy : Synergizes with oxaliplatin in K562 leukemia cells but antagonizes in 769P renal cancer cells, highlighting context-dependent efficacy .

Biological Activity

SIS17 is a selective inhibitor of histone deacetylase 11 (HDAC11), a member of the histone deacetylase family that has garnered attention for its potential therapeutic applications in various diseases. The compound was developed through an activity-guided rational design approach, aiming to create inhibitors that specifically target HDAC11 without affecting other HDAC isoforms. This specificity is crucial for understanding the biological functions of HDAC11 and for developing targeted therapies.

This compound functions by inhibiting the demyristoylation activity of HDAC11 on specific substrates, particularly serine hydroxymethyl transferase 2 (SHMT2). This inhibition results in increased fatty acylation levels of SHMT2, which is significant for regulating type I interferon receptor signaling pathways. The selectivity of this compound for HDAC11 over other HDACs is a notable feature, as it does not significantly inhibit Class I (HDAC1, HDAC8) or Class II (HDAC4) HDACs at concentrations up to 100 μM .

Efficacy and Potency

The potency of this compound has been quantified with an IC50 value of approximately 270 nM against HDAC11, indicating strong inhibitory activity. In cellular assays, this compound demonstrated effective inhibition of demyristoylation at concentrations as low as 12.5 μM in MCF7 cells, showcasing its cell permeability and metabolic stability . In comparison to other inhibitors like FT895 and SIS7, this compound exhibited superior performance in cellular contexts due to its favorable pharmacokinetic properties .

Comparison with Other Inhibitors

CompoundIC50 (μM)SelectivityNotes
This compound0.27HighFirst selective HDAC11 inhibitor showing cellular effects
FT895~1.0ModerateLess selective than this compound
SIS71.0HighSimilar selectivity but lower cell permeability

Study on Selectivity and Activity

In a comparative study assessing the selectivity of this compound alongside SIS7, both compounds were analyzed for their ability to inhibit various HDACs. The results indicated that neither SIS7 nor this compound inhibited other major HDAC classes at high concentrations, reinforcing their potential as selective therapeutic agents targeting HDAC11 specifically .

Cellular Impact Assessment

A critical assessment involved measuring the impact of this compound on SHMT2 fatty acylation levels in living cells. The study utilized a biotin-tagging method followed by Western blot analysis to quantify acylation levels. Results confirmed that this compound significantly increased the fatty acylation of SHMT2, thereby validating its functional role in modulating protein acetylation and associated biological pathways .

Implications for Disease Treatment

The inhibition of HDAC11 by this compound may have therapeutic implications for several conditions including viral infections, multiple sclerosis, and metabolic disorders. By selectively inhibiting this enzyme, this compound could potentially alter disease pathways influenced by aberrant deacetylation processes .

Q & A

Q. What is the primary biochemical target of SIS17, and how does its inhibitory activity compare to other HDAC inhibitors?

this compound is a selective inhibitor of mammalian histone deacetylase 11 (HDAC11), with an IC50 value of 0.83 μM. Unlike pan-HDAC inhibitors (e.g., Divalproex Sodium), this compound does not inhibit other HDAC isoforms, making it a valuable tool for studying HDAC11-specific epigenetic regulation. Experimental validation involves enzymatic assays using recombinant HDAC11 and substrate-specific fluorometric or colorimetric readouts .

Q. What experimental methodologies are recommended for initial validation of this compound's HDAC11 inhibition in vitro?

  • Enzymatic assays : Use purified HDAC11 with fluorogenic substrates (e.g., Acetyl-Lys-AMC) to measure deacetylase activity inhibition.
  • Control experiments : Include HDAC1/2/3/6 isoforms to confirm selectivity.
  • Dose-response curves : Generate IC50 values using nonlinear regression models (e.g., four-parameter logistic equation). Reference enzymatic kinetics protocols from Cell Signal (2023) for reproducibility .

Q. How should researchers design dose-response experiments to account for this compound's solubility limitations in aqueous buffers?

this compound’s hydrophobic alkyl chain necessitates dimethyl sulfoxide (DMSO) as a solvent. Maintain DMSO concentrations ≤0.1% (v/v) to avoid solvent interference. Include vehicle controls and validate solubility via dynamic light scattering (DLS) or nephelometry. Pre-incubate this compound with HDAC11 for 30 minutes to ensure equilibrium binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's binding orientation observed across different molecular dynamics (MD) simulations?

MD studies (500 ns runs) show this compound’s alkyl chain adopts vertical (along HDAC11 loops 3/7) or horizontal (near loop 1) orientations. To address discrepancies:

  • Ensemble docking : Perform multiple MD replicates with varied initial conditions.
  • Binding free energy calculations : Use MM/GBSA or umbrella sampling to compare stability of poses.
  • Experimental validation : Pair simulations with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes .

Q. What statistical approaches are appropriate for analyzing dose-response data when this compound exhibits non-linear inhibition kinetics?

For non-linear kinetics (e.g., partial inhibition at high concentrations):

  • Model comparison : Test Hill coefficient vs. biphasic models using Akaike Information Criterion (AIC).
  • Residual analysis : Identify systematic deviations from fitted curves.
  • Bootstrapping : Estimate confidence intervals for IC50 and slope parameters. See Clin Epigenetics (2022) for case studies on HDAC inhibitor data analysis .

Q. How can researchers differentiate this compound’s on-target effects from off-target interactions in cellular assays?

  • Genetic controls : Use HDAC11-knockout or knockdown cell lines to confirm phenotype rescue.
  • Chemical proteomics : Employ affinity-based pulldown with this compound-coupled beads to identify off-target binding partners.
  • Orthogonal assays : Combine enzymatic inhibition data with transcriptomic profiling (RNA-seq) of HDAC11-regulated genes .

Methodological Challenges and Solutions

Q. What strategies mitigate variability in this compound’s activity due to batch-to-batch compound degradation?

  • Quality control : Characterize each batch via LC-MS and <sup>1</sup>H-NMR for purity (>95%).
  • Stability testing : Store this compound in anhydrous DMSO at -80°C, shielded from light.
  • Biological replication : Use multiple batches across independent experiments to confirm reproducibility .

Q. How should researchers optimize this compound treatment duration for time-dependent inhibition studies in primary cells?

Conduct time-course experiments (e.g., 6–72 hours) with:

  • Early endpoints : Measure HDAC11 activity (via Western blot for acetylated substrates like SHMT2).
  • Late endpoints : Assess downstream effects (e.g., cytokine secretion in immune cells). Reference Cell Signal (2023) for SHMT2 deacetylation protocols .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound-related data in publication supplementary materials?

  • Primary data : Include raw dose-response curves, MD simulation trajectories (as .dcd files), and proteomics datasets.
  • Reproducibility : Provide detailed protocols for enzymatic assays and cell culture conditions.
  • Ethical reporting : Disclose batch variability and any post-hoc exclusions per Beilstein Journal guidelines .

Q. How can researchers reconcile conflicting findings between this compound’s in vitro potency and cellular efficacy?

  • Pharmacokinetic profiling : Measure intracellular this compound concentrations via LC-MS/MS.
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to verify HDAC11 binding.
  • Pathway analysis : Apply systems biology tools (e.g., Gene Ontology enrichment) to identify compensatory mechanisms .

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